molecular formula C17H19N5O3S B12245616 3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine

3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine

Cat. No.: B12245616
M. Wt: 373.4 g/mol
InChI Key: REQNSULZGUPGDY-UHFFFAOYSA-N
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Description

3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazo[1,2-b]pyridazine, piperidine, and pyridine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine typically involves multi-step organic reactions. The process often begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperidine and pyridine groups through various coupling reactions. Common reagents used in these steps include halogenated intermediates, sulfonyl chlorides, and base catalysts. Reaction conditions may involve elevated temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction efficiency and scalability. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality. The use of automated systems and real-time monitoring can further enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often conducted in anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full therapeutic potential.

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H19N5O3S/c23-26(24,15-2-1-7-18-12-15)21-9-5-14(6-10-21)13-25-17-4-3-16-19-8-11-22(16)20-17/h1-4,7-8,11-12,14H,5-6,9-10,13H2

InChI Key

REQNSULZGUPGDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)S(=O)(=O)C4=CN=CC=C4

Origin of Product

United States

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